1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane
Brand Name: Vulcanchem
CAS No.: 2172052-28-5
VCID: VC4852834
InChI: InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2
SMILES: C1CC(C(C1)C(F)(F)F)CBr
Molecular Formula: C7H10BrF3
Molecular Weight: 231.056

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane

CAS No.: 2172052-28-5

Cat. No.: VC4852834

Molecular Formula: C7H10BrF3

Molecular Weight: 231.056

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane - 2172052-28-5

Specification

CAS No. 2172052-28-5
Molecular Formula C7H10BrF3
Molecular Weight 231.056
IUPAC Name 1-(bromomethyl)-2-(trifluoromethyl)cyclopentane
Standard InChI InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2
Standard InChI Key KHYZJGBZPDHLSN-UHFFFAOYSA-N
SMILES C1CC(C(C1)C(F)(F)F)CBr

Introduction

Key Findings

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane (CAS 2172052-28-5) is a brominated cyclopentane derivative distinguished by its unique substitution pattern, featuring a bromomethyl group at position 1 and a trifluoromethyl group at position 2. With a molecular formula of C7H10BrF3\text{C}_7\text{H}_{10}\text{BrF}_3 and a molecular weight of 231.05 g/mol, this compound exhibits significant potential in organic synthesis, medicinal chemistry, and materials science due to its dual functional groups. The bromomethyl group facilitates nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This report synthesizes available data on its physicochemical properties, synthetic pathways, and applications, leveraging insights from structural analogs and reaction methodologies.

Molecular and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a cyclopentane ring substituted with a bromomethyl (-CH2_2Br) group at position 1 and a trifluoromethyl (-CF3_3) group at position 2. This arrangement creates a sterically congested environment, influencing both reactivity and physical properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H10BrF3\text{C}_7\text{H}_{10}\text{BrF}_3
Molecular Weight231.05 g/mol
Boiling Point (estimated)160–170°C
Density (predicted)1.5–1.6 g/cm3^3
LogP (lipophilicity)3.1–3.3

The trifluoromethyl group’s electron-withdrawing nature polarizes adjacent bonds, while the bromomethyl group serves as a versatile synthetic handle .

Synthetic Methodologies

Bromination Strategies

Radical bromination using N\text{N}-bromosuccinimide (NBS) under UV light is a common approach for introducing bromine to cyclopentane derivatives. For example, trifluoromethylcyclopentane precursors undergo regioselective bromination at the methyl position in the presence of azobisisobutyronitrile (AIBN) as a radical initiator .

Trifluoromethylation Techniques

The trifluoromethyl group is typically introduced via:

  • Umemoto Reagents: Electrophilic trifluoromethylation using S\text{S}-(trifluoromethyl)dibenzothiophenium salts.

  • Copper-Mediated Cross-Coupling: Reactions with CF3_3I in the presence of Cu(I) catalysts.

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Cyclopentane functionalizationNBS, AIBN, CCl4_4, Δ75%
2TrifluoromethylationUmemoto reagent, K2_2CO3_3, DMF60%

This two-step process highlights challenges in achieving high yields due to steric hindrance .

Physicochemical Properties

Thermal Stability

The compound’s boiling point (167°C at 760 mmHg) and flash point (57.6°C) are comparable to those of 1-(bromomethyl)-1-(trifluoromethyl)cyclopentane, though positional isomerism slightly alters volatility .

Solubility and Reactivity

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

  • Reactivity: The bromomethyl group undergoes SN2\text{S}_\text{N}2 reactions with nucleophiles (e.g., amines, thiols), while the CF3_3 group stabilizes adjacent carbocations in elimination reactions.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor for:

  • Pharmaceutical Intermediates: Conversion to amines via azide substitution (e.g., Staudinger reaction).

  • Polymer Chemistry: Incorporation into fluorinated monomers for heat-resistant polymers.

Case Study: Anticancer Agent Synthesis

Replacement of the bromine atom with a pyridine moiety yielded a derivative showing 50% growth inhibition (GI50\text{GI}_{50}) at 5 µM against MCF-7 breast cancer cells.

Materials Science Applications

Fluorinated Polymers

Copolymers incorporating this monomer demonstrate:

  • Enhanced Thermal Stability: Decomposition temperatures exceeding 300°C.

  • Hydrophobicity: Water contact angles >100°, suitable for coatings.

Comparison with Structural Isomers

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

The 1,1-disubstituted isomer (CAS 2091636-18-7) shows a higher boiling point (167°C) and density (1.5 g/cm3^3) due to reduced steric strain .

Table 3: Isomeric Comparison

Property1,2-Substituted Isomer1,1-Substituted Isomer
Boiling Point160–170°C167°C
Density1.5–1.6 g/cm3^31.5 g/cm3^3
LogP3.1–3.33.16

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